molecular formula C16H13N3OS B1417161 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol CAS No. 852377-18-5

6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol

Cat. No. B1417161
CAS RN: 852377-18-5
M. Wt: 295.4 g/mol
InChI Key: FFJXLOVSWAVXRA-UHFFFAOYSA-N
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Description

“6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol” is a chemical compound with the CAS Number: 852377-18-5 . It has a molecular weight of 295.36 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13N3OS/c20-15-9-13 (11-21-14-6-2-1-3-7-14)18-16 (19-15)12-5-4-8-17-10-12/h1-10H,11H2, (H,18,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 180 - 182 degrees Celsius .

Scientific Research Applications

Molecular Structure and Crystallography

Dimeric Layered Structure : The compound 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol exhibits unique molecular arrangements in its crystalline state. One study found that similar compounds form a dimeric layered structure due to specific intermolecular hydrogen bonding and arene-arene interactions. This absence of intramolecular stacking and the presence of a layered structure could have implications in material science and molecular engineering (Avasthi et al., 2002).

Chemical Reactions and Synthesis

Domino Reaction Mechanism : Research highlights that this compound can undergo a domino reaction with heterocyclic CH acids. This reaction involves a cleavage of the substrate, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This reaction pathway is significant for synthetic chemistry, offering insight into the molecule's reactivity and potential for creating various derivatives (Erkin & Ramsh, 2014).

Pharmacological and Biological Insights

Antitumor Activity : Some derivatives of the compound have demonstrated potent antitumor activity. One study synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which showed promising results against various human cancer cell lines. This suggests potential applications of these compounds or their derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Nonlinear Optical Properties : The compound and its derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. A study investigated several phenyl pyrimidine derivatives for their NLO properties, providing insights into their potential for high-tech applications in the field of optoelectronics (Hussain et al., 2020).

Molecular Docking and Potential as Chemotherapeutic Agent : Some derivatives have been explored for their potential as chemotherapeutic agents. Spectroscopic analysis and molecular docking studies suggest that certain compounds could exhibit inhibitory activity against specific biological targets, indicating potential use in chemotherapy (Alzoman et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

4-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-9-13(11-21-14-6-2-1-3-7-14)18-16(19-15)12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXLOVSWAVXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol
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6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol
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Reactant of Route 6
6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol

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